Cas no 86847-59-8 (2-Pivalamidopyridine)

2-Pivalamidopyridine is a specialized organic compound featuring a pivalamido group attached to the pyridine ring. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry, particularly as a ligand or intermediate in catalytic reactions. The tert-butyl group enhances stability and influences reactivity, offering advantages in selective transformations. Its robust nature allows for use under varied conditions, including elevated temperatures or in the presence of strong bases. The compound’s modular design also facilitates further functionalization, enabling tailored applications in pharmaceuticals, agrochemicals, or material science. Its consistent purity and well-defined reactivity profile make it a reliable choice for precision synthesis.
2-Pivalamidopyridine structure
2-Pivalamidopyridine structure
Product Name:2-Pivalamidopyridine
CAS No:86847-59-8
MF:C10H14N2O
MW:178.230962276459
MDL:MFCD00460277
CID:61031
PubChem ID:24882489
Update Time:2025-10-28

2-Pivalamidopyridine Chemical and Physical Properties

Names and Identifiers

    • 2,2-Dimethyl-N-pyridin-2-yl-propionamide
    • N-(2-Pyridyl)pivalamide
    • 2-(Pivaloylamino)pyridine
    • 2,2-dimethyl-N-(2-pyridinyl)propanamide
    • 2,2-dimethyl-N-pyridin-2-ylpropanamide
    • 2-Pivalamidopyridine
    • <i>N<
    • 2,2-Dimethyl-N-(2-pyridyl)propionamide
    • 2,2-Dimethyl-N-2-pyridinylpropanamide (ACI)
    • 2,2-Dimethyl-N-(pyridin-2-yl)propionamide
    • N-(Pyridin-2-yl)pivalamide
    • N-o-Pyridylpivalamide
    • Bionet2_001598
    • CS-M0536
    • SCHEMBL510126
    • 5P-319S
    • AB06089
    • 2-(Pivaloylamino)pyridine, 97%
    • 86847-59-8
    • N1-(2-Pyridyl)-2,2-dimethylpropanamide
    • 2-pivaloylamino-pyridine
    • SY037888
    • BCP23251
    • P2385
    • 2,2-dimethyl-N-(pyridin-2-yl)propanamide
    • AE-848/33229056
    • AR2621
    • AKOS003866952
    • 2.2-Dimethyl-N-pyridin-2-yl-propionamide
    • pivaloylamino pyridine
    • DTXSID40359988
    • Propanamide, 2,2-dimethyl-N-(2-pyridinyl)-
    • EN300-77204
    • DB-080776
    • 2-pivaloylaminopyridine
    • MFCD00460277
    • STK662577
    • N-(2-Pyridinyl)-2,2-dimethylpropanamide
    • HMS1368K06
    • MDL: MFCD00460277
    • Inchi: 1S/C10H14N2O/c1-10(2,3)9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13)
    • InChI Key: CGSPVYCZBDFPHJ-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)C)NC1C=CC=CN=1

Computed Properties

  • Exact Mass: 178.11100
  • Monoisotopic Mass: 178.110613074 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Molecular Weight: 178.23
  • Topological Polar Surface Area: 42Ų

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Melting Point: 71.0 to 75.0 deg-C
  • Boiling Point: 349.3±15.0 °C at 760 mmHg
  • Flash Point: 165.1±20.4 °C
  • PSA: 41.99000
  • LogP: 2.13920
  • Solubility: Not determined

2-Pivalamidopyridine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302,H317,H319,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36/37
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT
  • Storage Condition:Room temperature
  • Risk Phrases:R22; R36/37

2-Pivalamidopyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Pivalamidopyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  1 - 2 h, rt
1.2 Reagents: Diboronic acid ;  10 min, rt
1.3 Solvents: Water ;  rt
Reference
Rapid and selective in situ reduction of pyridine-N-oxides with tetrahydroxydiboron
Londregan, Allyn T.; et al, Synlett, 2013, 24(20), 2695-2700

Production Method 2

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
1.3 rt; 1.5 h, rt
1.4 Solvents: Water ;  rt
Reference
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

Production Method 3

Reaction Conditions
1.1 Catalysts: Silica ,  Sulfuric acid ;  10 h, 70 °C
Reference
Sulphuric acid immobilized on silica gel (H2SO4-SiO2) as an eco-friendly catalyst for transamidation
Rasheed, Sk.; et al, RSC Advances, 2015, 5(14), 10567-10574

Production Method 4

Reaction Conditions
1.1 Reagents: Cupric acetate ,  Potassium carbonate Solvents: o-Xylene ;  24 h, 140 °C
Reference
Copper- or Nickel-Enabled Oxidative Cross-Coupling of Unreactive C(sp3)-H Bonds with Azole C(sp2)-H Bonds: Rapid Access to β-Azolyl Propanoic Acid Derivatives
Tan, Guangying; et al, Organic Letters, 2017, 19(18), 4830-4833

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, rt
Reference
Palladium-catalyzed selective β-arylation of aliphatic amides using a removable N,O-bidentate auxiliary
Zhang, Shou-Kun; et al, Organometallics, 2015, 34(17), 4331-4339

Production Method 6

Reaction Conditions
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
Reference
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, rt
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
Reference
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
Reference
Rhodium(III)-Catalyzed Oxidative Olefination of Pyridines and Quinolines: Multigram-Scale Synthesis of Naphthyridinones
Zhou, Jun; et al, Organic Letters, 2013, 15(13), 3460-3463

Production Method 9

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  2-Pyridinamine, 1-oxide ,  BOP reagent Solvents: Dimethylformamide ;  1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  15 h, 30 psi, rt
Reference
An improved amide coupling procedure for the synthesis of N-(pyridin-2-yl)amides
Londregan, Allyn T.; et al, Tetrahedron Letters, 2009, 50(17), 1986-1988

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  16 h, 100 °C
Reference
Pd-catalyzed C-N bond formation with heteroaromatic tosylates
Mantel, Mette L. H.; et al, Chemistry - A European Journal, 2010, 16(18), 5437-5442

Production Method 11

Reaction Conditions
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.2 rt; 1.5 h, rt
2.3 Solvents: Water ;  rt
Reference
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

Production Method 12

Reaction Conditions
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
Reference
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

Production Method 13

Reaction Conditions
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
Reference
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

Production Method 14

Reaction Conditions
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.2 rt; 1.5 h, rt
2.3 Solvents: Water ;  rt
Reference
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

Production Method 15

Reaction Conditions
1.1 Reagents: 2-Phenyl-1,3,2-benzodioxaborole Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
Reference
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, rt
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
Reference
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, 80 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
Reference
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

Production Method 18

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C → rt
Reference
Regioselective ketone α-alkylation with simple olefins via dual activation
Mo, Fanyang; et al, Science (Washington, 2014, 345(6192), 68-72

2-Pivalamidopyridine Raw materials

2-Pivalamidopyridine Preparation Products

2-Pivalamidopyridine Suppliers

Amadis Chemical Company Limited
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(CAS:86847-59-8)2-Pivalamidopyridine
Order Number:A841844
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:54
Price ($):151.0
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Additional information on 2-Pivalamidopyridine

Introduction to 2-Pivalamidopyridine (CAS No. 86847-59-8)

2-Pivalamidopyridine, identified by the Chemical Abstracts Service Number (CAS No.) 86847-59-8, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amide derivative has garnered attention due to its versatile applications in medicinal chemistry and synthetic organic chemistry. The compound's unique structural features, comprising a pyridine ring conjugated with a pivalamide functional group, make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 2-Pivalamidopyridine (CAS No. 86847-59-8) consists of a six-membered aromatic pyridine ring substituted with an amide group linked to a pivaloyl moiety. This configuration imparts distinct electronic and steric properties, enabling its utility in multiple chemical transformations. The pivaloyl group, known for its stability and resistance to hydrolysis, enhances the compound's suitability for use in demanding synthetic protocols.

In recent years, 2-Pivalamidopyridine (CAS No. 86847-59-8) has been extensively studied for its role in the development of novel pharmaceutical agents. Its incorporation into drug candidates has shown promise in modulating various biological pathways, particularly those involving enzyme inhibition and receptor binding. The compound's ability to serve as a scaffold for structure-activity relationship (SAR) studies has made it a focal point in medicinal chemistry research.

One of the most compelling aspects of 2-Pivalamidopyridine (CAS No. 86847-59-8) is its application in the synthesis of kinase inhibitors. Kinases are enzymes critical to numerous cellular processes, and their dysregulation is often linked to diseases such as cancer and inflammatory disorders. Researchers have leveraged the pyridine and pivalamide moieties of this compound to design molecules that selectively inhibit aberrant kinase activity. For instance, derivatives of 2-Pivalamidopyridine have been explored as potential treatments for tyrosine kinases, which play a pivotal role in signal transduction pathways.

Furthermore, the chemical stability provided by the pivaloyl group makes 2-Pivalamidopyridine (CAS No. 86847-59-8) an excellent candidate for library compounds used in high-throughput screening (HTS) campaigns. HTS is a critical tool in drug discovery, allowing researchers to rapidly identify compounds with desired biological activity from large libraries of molecules. The structural diversity offered by 2-Pivalamidopyridine derivatives has led to several hits that exhibit promising pharmacological properties.

The synthesis of 2-Pivalamidopyridine (CAS No. 86847-59-8) typically involves multi-step organic reactions, starting from readily available precursors such as 2-cyanopyridine and pivaloyl chloride. The reaction sequence often includes nucleophilic substitution followed by amidation to introduce the pivalamide group. Advances in synthetic methodologies have improved the efficiency and yield of these processes, making large-scale production more feasible.

In academic research, 2-Pivalamidopyridine (CAS No. 86847-59-8) has been utilized as a building block for exploring novel heterocyclic systems. Its pyridine core can be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce various substituents at different positions on the ring. This flexibility allows chemists to tailor the compound's properties for specific applications.

The pharmacological potential of 2-Pivalamidopyridine (CAS No. 86847-59-8) extends beyond kinase inhibition. Studies have indicated its efficacy in interacting with other biological targets, including G-protein coupled receptors (GPCRs) and ion channels. These interactions are crucial for developing treatments targeting neurological disorders and cardiovascular diseases. The compound's ability to modulate these receptors suggests its broad therapeutic applicability.

Recent developments in computational chemistry have further enhanced the understanding of how 2-Pivalamidopyridine (CAS No. 86847-59-8) interacts with biological targets at the molecular level. Molecular docking simulations and quantum mechanical calculations have provided insights into its binding affinity and mode of action. These computational approaches complement experimental studies by predicting potential drug candidates with high accuracy.

The industrial significance of 2-Pivalamidopyridine (CAS No. 86847-59-8) is underscored by its incorporation into several clinical trials investigating novel therapeutics. These trials aim to evaluate the safety and efficacy of drugs derived from this compound or its derivatives in treating various conditions. The outcomes of these trials will contribute valuable data to guide future drug development efforts.

As research continues to uncover new applications for 2-Pivalamidopyridine (CAS No. 86847-59-8), its importance in pharmaceutical chemistry is likely to grow further. The compound's unique structural features and broad applicability make it a cornerstone in the development of next-generation therapeutics aimed at addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:86847-59-8)2-Pivalamidopyridine
A841844
Purity:99%
Quantity:500g
Price ($):151.0
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